4-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-6-methylpyrimidine
CAS No.: 2549008-08-2
Cat. No.: VC11847512
Molecular Formula: C16H20N6
Molecular Weight: 296.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2549008-08-2 |
|---|---|
| Molecular Formula | C16H20N6 |
| Molecular Weight | 296.37 g/mol |
| IUPAC Name | 4-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]-6,7-dihydro-5H-cyclopenta[d]pyrimidine |
| Standard InChI | InChI=1S/C16H20N6/c1-12-9-15(19-10-17-12)21-5-7-22(8-6-21)16-13-3-2-4-14(13)18-11-20-16/h9-11H,2-8H2,1H3 |
| Standard InChI Key | BQXYAQUZKMXLFP-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NC=N1)N2CCN(CC2)C3=NC=NC4=C3CCC4 |
| Canonical SMILES | CC1=CC(=NC=N1)N2CCN(CC2)C3=NC=NC4=C3CCC4 |
Introduction
The compound "4-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-6-methylpyrimidine" belongs to a class of heterocyclic compounds containing fused pyrimidine rings and functionalized piperazine groups. Such structures are commonly explored in medicinal chemistry due to their potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Structural Features
This compound features:
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Cyclopenta[d]pyrimidine Core: A bicyclic system combining a cyclopentane ring fused with a pyrimidine ring.
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Piperazine Substitution: A piperazine moiety attached at the 4th position of the cyclopenta[d]pyrimidine.
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Methylated Pyrimidine Ring: A second pyrimidine ring substituted with a methyl group at the 6th position.
The combination of these structural motifs suggests potential for diverse interactions with biological targets, such as enzymes or receptors.
Synthesis Overview
While specific synthetic routes for this compound are not available in the search results, similar compounds are typically synthesized using:
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Cyclization Reactions: Formation of the fused pyrimidine core through condensation of precursors like amines and diketones.
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Nucleophilic Substitution: Introduction of piperazine groups via substitution reactions on halogenated intermediates.
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Methylation: Addition of methyl groups using reagents like methyl iodide or dimethyl sulfate.
Potential Applications
Based on related compounds:
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Pharmacological Activity: Pyrimidine derivatives often exhibit activity against bacterial or viral pathogens due to their ability to inhibit key enzymes (e.g., ATP synthase or dihydrofolate reductase).
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Anticancer Properties: Fused pyrimidines may act as kinase inhibitors or disrupt DNA synthesis in cancer cells.
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Drug Development: The presence of both hydrophilic (piperazine) and hydrophobic (methylated pyrimidine) components suggests good drug-like properties, including solubility and bioavailability.
Research Gaps
Further studies are needed to:
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Elucidate the compound's pharmacokinetics and pharmacodynamics.
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Explore structure-activity relationships (SAR) for optimizing biological activity.
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Conduct toxicity studies to assess safety profiles.
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